molecular formula C17H16FNO4S B6412887 4-Fluoro-2-[4-(pyrrolidinylsulfonyl)phenyl]benzoic acid, 95% CAS No. 1261969-70-3

4-Fluoro-2-[4-(pyrrolidinylsulfonyl)phenyl]benzoic acid, 95%

Cat. No. B6412887
CAS RN: 1261969-70-3
M. Wt: 349.4 g/mol
InChI Key: BOJIIHODGPNKLG-UHFFFAOYSA-N
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Description

4-Fluoro-2-[4-(pyrrolidinylsulfonyl)phenyl]benzoic acid (4-FSBPA) is an organic compound that has been studied extensively for its potential applications in scientific research. It is a white, odorless, crystalline solid with a melting point of 123°C and a boiling point of 251°C. It is soluble in ethanol, methanol, and water, but insoluble in ether. 4-FSBPA has been used in various scientific studies, including biochemical and physiological research, due to its unique properties and potential applications.

Scientific Research Applications

4-Fluoro-2-[4-(pyrrolidinylsulfonyl)phenyl]benzoic acid, 95% has been studied extensively for its potential applications in scientific research. It has been used as a substrate for various enzymes, such as cytochrome P450, and as an inhibitor for others, such as acetylcholinesterase. 4-Fluoro-2-[4-(pyrrolidinylsulfonyl)phenyl]benzoic acid, 95% has also been used as a tool to study the structure and function of proteins, as well as to identify new drugs and drug targets. Additionally, 4-Fluoro-2-[4-(pyrrolidinylsulfonyl)phenyl]benzoic acid, 95% has been used in biochemical and physiological research to study the effects of various compounds on cells and tissues.

Mechanism of Action

The exact mechanism of action of 4-Fluoro-2-[4-(pyrrolidinylsulfonyl)phenyl]benzoic acid, 95% is not yet fully understood. However, it is known that the compound can act as a substrate for various enzymes, such as cytochrome P450, and as an inhibitor for others, such as acetylcholinesterase. Additionally, 4-Fluoro-2-[4-(pyrrolidinylsulfonyl)phenyl]benzoic acid, 95% is thought to interact with proteins, such as receptors, to modulate their activity.
Biochemical and Physiological Effects
4-Fluoro-2-[4-(pyrrolidinylsulfonyl)phenyl]benzoic acid, 95% has been studied for its potential biochemical and physiological effects. In vitro studies have shown that 4-Fluoro-2-[4-(pyrrolidinylsulfonyl)phenyl]benzoic acid, 95% can inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine. Additionally, 4-Fluoro-2-[4-(pyrrolidinylsulfonyl)phenyl]benzoic acid, 95% has been shown to inhibit the activity of cytochrome P450, an enzyme involved in the metabolism of various drugs and toxins. In vivo studies have shown that 4-Fluoro-2-[4-(pyrrolidinylsulfonyl)phenyl]benzoic acid, 95% can modulate the activity of various proteins, such as receptors, and can affect the expression of genes involved in various metabolic pathways.

Advantages and Limitations for Lab Experiments

4-Fluoro-2-[4-(pyrrolidinylsulfonyl)phenyl]benzoic acid, 95% has several advantages for use in laboratory experiments. It is a relatively stable compound and is soluble in ethanol, methanol, and water. Additionally, it has a low toxicity and is not a known carcinogen. However, 4-Fluoro-2-[4-(pyrrolidinylsulfonyl)phenyl]benzoic acid, 95% can be toxic in high concentrations and should be handled with care. Furthermore, the compound can be difficult to synthesize and can be expensive.

Future Directions

The potential applications of 4-Fluoro-2-[4-(pyrrolidinylsulfonyl)phenyl]benzoic acid, 95% are vast and there are many possible future directions for research. For example, further studies could be conducted to determine the exact mechanism of action of the compound and to identify new drug targets. Additionally, further research could be conducted to explore the potential therapeutic applications of 4-Fluoro-2-[4-(pyrrolidinylsulfonyl)phenyl]benzoic acid, 95%, such as its use as an inhibitor of acetylcholinesterase. Furthermore, studies could be conducted to investigate the potential toxicity of the compound and to identify new methods of synthesis. Finally, further research could be conducted to explore the potential applications of 4-Fluoro-2-[4-(pyrrolidinylsulfonyl)phenyl]benzoic acid, 95% in other areas of scientific research, such as biochemistry and physiology.

Synthesis Methods

4-Fluoro-2-[4-(pyrrolidinylsulfonyl)phenyl]benzoic acid, 95% can be synthesized via a two-step process. In the first step, 4-fluorobenzoic acid is reacted with pyrrolidine in the presence of a base, such as sodium ethoxide, to form 4-fluoro-2-pyrrolidinylbenzoic acid. In the second step, 4-fluoro-2-pyrrolidinylbenzoic acid is reacted with sulfonyl chloride in the presence of a base, such as sodium hydroxide, to form 4-Fluoro-2-[4-(pyrrolidinylsulfonyl)phenyl]benzoic acid, 95%.

properties

IUPAC Name

4-fluoro-2-(4-pyrrolidin-1-ylsulfonylphenyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FNO4S/c18-13-5-8-15(17(20)21)16(11-13)12-3-6-14(7-4-12)24(22,23)19-9-1-2-10-19/h3-8,11H,1-2,9-10H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOJIIHODGPNKLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C3=C(C=CC(=C3)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80692346
Record name 5-Fluoro-4'-(pyrrolidine-1-sulfonyl)[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80692346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluoro-2-[4-(pyrrolidinylsulfonyl)phenyl]benzoic acid

CAS RN

1261969-70-3
Record name 5-Fluoro-4'-(pyrrolidine-1-sulfonyl)[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80692346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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